Product packaging for Dimesityldiazomethane(Cat. No.:CAS No. 61080-14-6)

Dimesityldiazomethane

Cat. No.: B14580251
CAS No.: 61080-14-6
M. Wt: 278.4 g/mol
InChI Key: NMGUJIWXEYBYIO-UHFFFAOYSA-N
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Description

Dimesityldiazomethane is a highly valuable diazo compound recognized for its enhanced stability compared to simpler diazoalkanes, making it a safer and more manageable reagent in advanced research settings. Its primary research value lies in its role as a precursor to the persistent carbene, dimesitylcarbene. This carbene is a fundamental tool in organocatalysis and is instrumental in the synthesis of N-heterocyclic carbene (NHC) complexes, which are pivotal in modern transition-metal catalysis and materials science. The mechanism of action involves thermal or photochemical activation, leading to the extrusion of nitrogen gas and generation of the reactive carbene species. This carbene can subsequently undergo a range of reactions, including insertions into X-H bonds (where X can be O, N, S) and cyclopropanations with alkenes. The steric bulk provided by the mesityl groups kinetically stabilizes the carbene, allowing for its isolation and characterization, while also imparting high selectivity in its reactions. Researchers utilize this compound for the development of novel catalytic systems, the stabilization of unusual main group element compounds, and the synthesis of complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2 B14580251 Dimesityldiazomethane CAS No. 61080-14-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61080-14-6

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

2-[diazo-(2,4,6-trimethylphenyl)methyl]-1,3,5-trimethylbenzene

InChI

InChI=1S/C19H22N2/c1-11-7-13(3)17(14(4)8-11)19(21-20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

NMGUJIWXEYBYIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=[N+]=[N-])C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

The Significance of Stable Diazo Compounds in Research

Diazo compounds, characterized by the R₂C=N₂ functional group, are versatile reagents in organic synthesis. nih.gov Their ability to serve as precursors to carbenes—highly reactive intermediates—upon thermal or photochemical decomposition makes them invaluable for a variety of chemical transformations. nih.govdatapdf.com These reactions include cyclopropanations, C-H and X-H insertions, and Wolff rearrangements, which are fundamental processes for constructing complex molecular frameworks. datapdf.comdcu.ie

However, the high reactivity of many diazo compounds, such as diazomethane, also renders them hazardous and difficult to handle. acs.org The development of "stabilized" diazo compounds has therefore been a crucial advancement, enabling safer and more controlled experimentation. acs.org Stability in diazo compounds is often achieved through the delocalization of electron density from the α-carbon to adjacent electron-withdrawing groups. nih.govacs.org Dimesityldiazomethane, however, achieves its notable stability through a different mechanism: profound steric shielding.

Synthetic Methodologies for Dimesityldiazomethane and Its Derivatives

Photolytic Generation

The photolysis of dimesityldiazomethane is a clean and efficient method for producing dimesitylcarbene. This is typically achieved by irradiating a solution of the diazo compound in an inert solvent, such as hexane or benzene, with ultraviolet light. The specific wavelength of light used is chosen to correspond with the absorption maximum of the diazo compound, which facilitates the decomposition.

Thermolytic Generation

Thermal decomposition of this compound also affords dimesitylcarbene. This method involves heating a solution of the diazo compound to a temperature sufficient to induce the loss of nitrogen. The required temperature can vary depending on the solvent and the presence of any catalysts, but it is generally carried out under reflux conditions in a high-boiling inert solvent.

Identification and Characterization of Dimesityldiazomethane

Dimesityldiazomethane has been characterized by various physical and spectroscopic methods.

PropertyDescription
Appearance Deep red crystalline solid
Melting Point Not well-documented
Solubility Soluble in common organic solvents like hexane, benzene, and diethyl ether.
Technique Key Features
CAS Number 61080-14-6 nih.gov
Infrared (IR) A characteristic strong absorption band in the region of 2050-2100 cm⁻¹ is expected for the N≡N stretching vibration of the diazo group.
¹H NMR The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the mesityl groups and the methyl protons. Due to the steric hindrance, restricted rotation around the aryl-C bond might lead to complex splitting patterns or broadened signals for the ortho-methyl groups.
UV-Vis Diazo compounds typically exhibit characteristic absorption bands in the UV-visible region. This compound is expected to have a strong absorption in the visible range, consistent with its deep red color.

Dimesitylcarbene: Generation, Electronic States, and Reactivity

Generation of Dimesitylcarbene

As previously detailed in Section 2, dimesitylcarbene is generated from this compound via photolysis or thermolysis, which leads to the extrusion of molecular nitrogen.

Electronic States and Reactivity of Dimesitylcarbene

Dimesitylcarbene, like other carbenes, can exist in either a singlet or a triplet electronic state. Research has shown that dimesitylcarbene possesses a triplet ground state. hmdb.ca This is a consequence of the large bond angle at the carbene carbon, which is enforced by the bulky mesityl groups, favoring the placement of the two non-bonding electrons in different orbitals with parallel spins. The distinct electronic states exhibit different modes of reactivity. The triplet state is known for its radical-like behavior, while the singlet state typically undergoes concerted reactions. A notable feature of dimesitylcarbene is the significant energy barrier to intersystem crossing from the triplet to the singlet state, which allows for the observation of distinct reactivity from each state. researchgate.net

Reactions of Dimesitylcarbene

The addition of carbenes to alkenes is a powerful method for the synthesis of cyclopropanes. The stereochemistry of the starting alkene is often retained in the cyclopropane (B1198618) product, indicating a stereospecific reaction. In the case of dimesitylcarbene, its reaction with alkenes is expected to proceed with a high degree of stereospecificity, particularly for the singlet state which adds in a concerted fashion. researchgate.net For example, the reaction of singlet dimesitylcarbene with a cis-alkene would be expected to yield the cis-disubstituted cyclopropane, while reaction with a trans-alkene would yield the trans-product. The triplet carbene, being a diradical, can add in a stepwise manner, which may lead to a loss of stereospecificity.

Triplet carbenes are known to be efficient at abstracting hydrogen atoms from suitable donors. Dimesitylcarbene in its triplet ground state can abstract a hydrogen atom from a C-H bond to form a radical pair, which can then combine to form a C-H insertion product. wikipedia.org For instance, in the presence of a hydrocarbon solvent like cyclohexane, dimesitylcarbene can abstract a hydrogen atom to form the dimesitylmethyl radical and a cyclohexyl radical. These radicals can then combine or undergo other radical-based reactions. Intramolecular C-H insertion reactions are also possible, where the carbene inserts into a C-H bond within one of its own mesityl groups, leading to the formation of a fused ring system. nih.govorganic-chemistry.org

One of the most characteristic reactions of dimesitylcarbene is its dimerization, or homocoupling, to form tetramesitylethylene. hmdb.ca This reaction is a direct consequence of the high stability of the triplet carbene and the steric hindrance that prevents it from readily reacting with other substrates. The dimerization is a triplet-triplet reaction where two molecules of the triplet carbene combine to form the sterically crowded ethylene (B1197577) derivative. This reaction is often a major pathway in the absence of more reactive trapping agents.

Reactive Intermediates Derived from Dimesityldiazomethane

Formation and Reactivity of Carbonyl O-Oxides

Carbonyl O-oxides are key intermediates in the reactions of carbenes with oxygen. The sterically hindered nature of the mesityl groups in dimesityldiazomethane allows for the formation of a relatively stable carbonyl O-oxide.

The photolysis of this compound in an oxygen-saturated solution leads to the formation of dimesitylcarbene. This carbene is efficiently trapped by molecular oxygen to yield dimesitylketone O-oxide. smu.edu This reaction can be initiated by direct visible light photolysis (λ > 515 nm). smu.edu The resulting dimesitylketone O-oxide is a yellow-colored species that is stable in solution at low temperatures, such as -78 °C. smu.edu The use of sterically hindered dimesitylcarbene is crucial, as its relatively long lifetime in solution at room temperature (160 µs) allows for its efficient capture by oxygen. smu.edu The structure of dimesitylketone O-oxide has been characterized by NMR spectroscopy, with the 13C chemical shift of the carbonyl oxide carbon appearing at 211.0 ppm. nih.gov Computational studies have shown that the two mesityl rings are perpendicular to each other, at angles of 40 and 57 degrees with the carbonyl oxide plane. nih.gov

PropertyValue
13C NMR Shift (COO)211.0 ppm nih.gov
Color in SolutionYellow smu.edu
StabilityStable at -78 °C in solution smu.edu
Mesityl Ring OrientationPerpendicular, at 40° and 57° to the COO plane nih.gov

Dimesitylketone O-oxide can undergo intramolecular rearrangements. The primary rearrangement pathway involves the migration of a hydrogen atom from one of the ortho-methyl groups of a mesityl ring to the terminal oxygen atom of the carbonyl oxide unit. nih.gov The activation enthalpy for this process has been calculated to be 12.7 kcal/mol. nih.gov This hydrogen migration is the preferred thermal decay pathway for dimesitylketone O-oxide in solution. nih.gov

The intramolecular hydrogen migration in dimesitylketone O-oxide initiates the cleavage of the O-O bond, leading to the formation of a hydroxyl radical (•OH) and a benzyl-type radical. nih.gov These radicals can then undergo further transformations. Recombination of the radical pair within the solvent cage results in the formation of 2-methylhydroxy-pentamethylbenzophenone. nih.gov If the hydroxyl radical escapes the solvent cage, a ketone is formed. nih.gov This process demonstrates that carbonyl oxides can be a source of hydroxyl radicals in the solution phase. nih.gov

Synthesis and Transformations of Dioxiranes

Dioxiranes are three-membered ring isomers of carbonyl O-oxides and are known as powerful yet selective oxidizing agents.

Dimesitylketone O-oxide can be photochemically isomerized to its corresponding dioxirane (B86890), dimesityldioxirane. smu.edu This cyclization is achieved by irradiation with visible light. smu.edu For this photochemical rearrangement to be efficient and yield high amounts of the dioxirane, the carbonyl O-oxide precursor must have a sufficiently long lifetime. smu.edu The activation enthalpy for the isomerization of dimesitylketone O-oxide to the dioxirane is calculated to be about 5 kcal/mol higher than that for the hydrogen migration rearrangement. nih.gov

A preparative scale synthesis of dimesityldioxirane has been developed. smu.edu This method involves the irradiation of this compound in an oxygen-purged solution of trichlorofluoromethane (B166822) (CFCl3) at -78 °C. smu.edu A special photoreactor is used for this process, and the concentration of the diazo compound is kept low to maximize the yield of the dioxirane, which can exceed 50%. smu.edu At higher concentrations of the diazo compound, the formation of dimesitylketone becomes a significant side reaction. smu.edu The resulting dimesityldioxirane is a colorless crystalline material that is stable at -20 °C and has been fully characterized by spectroscopic methods and X-ray crystallography. smu.edu The experimental O-O bond distance in dimesityldioxirane is 1.503 Å. smu.edu

CompoundMethod of SynthesisYieldStability
DimesityldioxiranePhotolysis of this compound in O2-saturated CFCl3 at -78 °C smu.edu>50% smu.eduStable at -20 °C smu.edu

Formation of Polycarbenes from Poly(this compound)

The generation of polycarbenes, polymers where each carbon atom of the backbone is substituted with a side group and formally derived from the polymerization of carbenes, represents a unique approach in polymer chemistry. While the direct polymerization of a pre-formed "poly(this compound)" is not a described method in the literature, the formation of polycarbenes is achieved through the polymerization of monomeric diazo compounds, which subsequently generates a polymer chain that can be considered a polycarbene. Alternatively, polymers containing pendant diazo groups can be synthesized and then converted to polycarbenes.

The polymerization of diazo compounds is a distinct C1 polymerization method, constructing the polymer's carbon-carbon backbone one carbon unit at a time. researchgate.net This contrasts with traditional vinyl polymerizations which utilize two-carbon monomer units. The process typically involves the transition metal-catalyzed decomposition of a diazo monomer, leading to the formation of a poly(substituted methylene).

Research in this field has primarily focused on the polymerization of α-carbonyl diazo compounds like diazoacetates and diazoketones. magtech.com.cn These polymerizations are often mediated by transition metal catalysts, including those based on palladium, rhodium, and nickel. researchgate.netmagtech.com.cnnih.govacs.org For instance, nickel(II) catalysts have been shown to facilitate the living polymerization of various diazoacetates, resulting in well-defined polycarbenes with predictable molecular weights. researchgate.netnih.gov Similarly, palladium complexes have been successfully employed to polymerize diazoketones, yielding poly(acylmethylene)s. acs.org

Another strategy involves the synthesis of polymers that already contain diazo functionalities, which can then be converted into polycarbenes. An example of this approach is the rhodium-complex-catalyzed polymerization of (2,6-dibromo-4-ethynylphenyl)(2,6-dimethyl-4-tert-butylphenyl)diazomethane. This process yields a stable phenylacetylene (B144264) polymer with intact diazo groups. nih.gov Subsequent irradiation of this poly(diazo) compound generates the corresponding polycarbene. nih.gov This demonstrates that a diazo unit can be incorporated as a building block into a polymer, which then serves as a precursor to a polycarbene.

While there is no specific literature on the formation of polycarbenes from a polymer of this compound, the principles established with other diazo compounds can be extrapolated. A hypothetical pathway would involve the synthesis of a monomer containing the this compound moiety that is capable of polymerization. Following polymerization, the pendant this compound units along the polymer backbone could be converted to dimesitylcarbene units through thermal or photolytic methods, thus forming a polycarbene. The bulky dimesityl groups would be expected to impart significant steric hindrance, influencing the properties of the resulting polycarbene.

Metal Carbene Complexes and Carbenoids Derived from Dimesityldiazomethane

Synthesis and Characterization of Gold-Carbene Complexes

The synthesis of gold-carbene complexes from dimesityldiazomethane has been achieved, notably through transmetalation reactions. While direct synthesis from a gold precursor and this compound can be challenging, a valuable route involves the transfer of the dimesitylcarbene ligand from a pre-formed dirhodium carbene complex. acs.org This method provides access to gold carbene complexes that are otherwise difficult to obtain. acs.org

The characterization of these gold-carbene complexes relies on a combination of spectroscopic techniques. Multinuclear NMR spectroscopy is particularly informative. For instance, in related gold(I) carbene complexes, the carbene carbon typically exhibits a characteristic downfield shift in the 13C NMR spectrum. nih.gov In one example of an α-CF3 substituted gold(I) carbene, the carbene carbon signal appeared at δ 269.8 ppm. nih.gov Furthermore, 31P NMR spectroscopy is crucial when phosphine (B1218219) ligands are present, with the phosphorus signal showing coupling to the gold center. nih.gov

X-ray crystallography provides definitive structural evidence. The geometry around the gold center and the Au=C bond length are key parameters. For example, in a (P^P)Au=C(CF3)(biphenyl)+ complex, the Au=C bond length was found to be 1.971(2) Å, which is on the shorter end of the typical range for gold(I) carbene complexes, and the carbene plane was oriented perpendicularly to the P-Au-P plane to minimize steric repulsion. nih.gov

Synthesis and Characterization of Copper- and Silver-Carbene Complexes

Stable copper and silver carbene complexes have been successfully synthesized from this compound. The reaction of this compound with suitable copper(I) and silver(I) precursors, in the presence of a sterically demanding N-heterocyclic carbene (NHC) ancillary ligand such as IPr** (1,3-bis(2,6-bis((4-tert-butylphenyl)methyl)-4-methylphenyl)imidazol-2-ylidene), leads to the formation of the corresponding [IPr**M:CMes₂]⁺[NTf₂]⁻ complexes (where M = Cu or Ag). acs.org

The characterization of these complexes has been thoroughly carried out. The mint-green silver complex, [IPrAgCMes₂]⁺[NTf₂]⁻, is noteworthy as the first isolated silver carbene complex lacking heteroatom donor substituents. acs.org Its single-crystal X-ray diffraction analysis revealed a predominant carbenoid character. acs.org The greenish-yellow copper carbene complex, [IPr Cu:CMes₂]⁺[NTf₂]⁻, has been characterized spectroscopically. acs.org In related copper carbene complexes, the carbene carbon signal in the 13C NMR spectrum is a key diagnostic feature, appearing at δ 171.5 ppm in one instance. nih.gov

Table 1: Selected Spectroscopic and Structural Data for Dimesitylcarbene Complexes

ComplexMetal (M)Ancillary Ligand13C NMR (Carbene C, ppm)Au=C Bond Length (Å)Reference
[IPrAgCMes₂]⁺[NTf₂]⁻ AgIPrNot reported in abstractNot applicable acs.org
[IPrCu:CMes₂]⁺[NTf₂]⁻ CuIPrNot reported in abstractNot applicable acs.org
(P^P)Au=C(CF₃)(biphenyl)⁺Auo-carboranyl diphosphine269.81.971(2) nih.gov

Steric Shielding and Ancillary Ligand Effects in Metal-Carbene Complex Stabilization

The stability of metal-carbene complexes derived from this compound is significantly influenced by steric and electronic factors, particularly the nature of the ancillary ligands. The bulky mesityl groups on the carbene carbon provide a substantial degree of steric protection, which is further enhanced by the use of sterically demanding ancillary ligands.

In the case of the [IPrM:CMes₂]⁺ complexes (M = Cu, Ag), the very bulky IPr N-heterocyclic carbene ligand plays a crucial role in stabilizing the reactive metal-carbene moiety. acs.org This significant steric shielding provided by the ancillary ligand prevents decomposition pathways such as dimerization or reactions with the solvent. The perpendicular orientation of the carbene and ancillary ligand planes, as observed in related gold carbene complexes, minimizes steric repulsions and maximizes electronic stabilization through back-donation from the metal d-orbitals to the carbene p-orbital. nih.gov

The electronic properties of the ancillary ligand also impact the stability and reactivity of the complex. The phosphorescence color and redox properties of cyclometalated iridium complexes, for example, are significantly influenced by the ancillary ligand. rsc.org While not directly studying dimesitylcarbene complexes, this highlights the general importance of ancillary ligand choice in tuning the electronic structure of metal complexes.

Reactivity and Applications of Metal-Carbene Species in Catalysis

Metal-carbenes derived from this compound are promising intermediates for various catalytic reactions, primarily due to the unique steric and electronic properties conferred by the dimesitylcarbene ligand.

The development of efficient and selective C-H activation reactions is a major goal in synthetic chemistry. nih.gov Metal-carbene complexes are known to participate in C-H functionalization, often proceeding through a transient metal carbene that reacts with a C-H bond. nih.gov The isolation and characterization of the silver carbene complex [IPr**AgCMes₂]⁺[NTf₂]⁻ lends support to the hypothesis that such species are key intermediates in silver-catalyzed C-H activation reactions. acs.org

While specific examples of C-H activation catalyzed by dimesitylcarbene complexes of gold, copper, or silver are not detailed in the provided search results, the general reactivity patterns of metal carbenes suggest their potential. For instance, "sandwich" diimine-copper(I) complexes have been shown to be effective catalysts for the C(sp³)-H functionalization of alkanes and ethers with various diazo compounds. nih.gov The electrophilicity and unique steric environment of these catalysts are believed to be key to their efficiency, a principle that would also apply to the sterically hindered dimesitylcarbene complexes.

Carbene insertion into C-H and X-H bonds is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions are often catalyzed by transition metal complexes that generate a metal carbene intermediate. nih.gov While specific examples of carbene insertion reactions catalyzed by metal carbenes derived from this compound are not explicitly provided in the search results, the general principles of this reactivity are well-established.

For example, copper-catalyzed intramolecular C-H insertion reactions of diazoacetamides have been observed to occur in parallel with other transformations, demonstrating the intermediacy of a copper carbene species. acs.org The reactivity of metal carbenes in insertion reactions is influenced by the electronic nature of the carbene. Donor/donor carbenes, which would be analogous to the dimesitylcarbene, exhibit unique reactivity and functional group tolerance compared to more reactive acceptor-substituted carbenes. nih.gov The bulky nature of the dimesitylcarbene ligand could also impart high levels of chemo- and stereoselectivity in insertion reactions.

Spectroscopic Characterization Techniques in Dimesityldiazomethane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Dimesityldiazomethane-Derived Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of the various species derived from this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, allowing chemists to piece together the constitution and stereochemistry of reaction products.

In the analysis of this compound-derived adducts, the chemical shifts (δ) of protons and carbons are paramount. For instance, in the formation of cyclopropane (B1198618) derivatives from the reaction of dimesitylcarbene with alkenes, the newly formed cyclopropyl (B3062369) protons and carbons exhibit characteristic chemical shifts that confirm the structure. The complexity of the spectra, often containing numerous resonance lines, necessitates the use of advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals.

The chemical shifts are influenced by the electronic environment of the nuclei. For example, the protons on the mesityl groups of this compound and its derivatives typically appear in distinct regions of the ¹H NMR spectrum, and their integration values can confirm the number of mesityl groups present. The specific chemical shifts can also provide insights into the steric congestion and conformational preferences of the molecule.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Dimesitylcarbene Adduct

This table provides representative chemical shift ranges for a generic adduct formed from dimesitylcarbene. Actual values will vary depending on the specific structure of the adduct.

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Typical Multiplicity (¹H NMR)
Aromatic CH6.8 - 7.5125 - 140s, d
Methyl (mesityl)2.1 - 2.519 - 22s
Adduct-specific CHVariableVariableVariable
Adduct-specific CH₂VariableVariableVariable
Quaternary C (mesityl)-135 - 145-
Carbene-derived C-Variable-

Note: 's' denotes a singlet, and 'd' denotes a doublet. The variability in adduct-specific shifts is high and depends on the nature of the reacting partner.

Electron Spin Resonance (ESR) Spectroscopy for Carbene State Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful and direct method for studying species with unpaired electrons, making it indispensable for the analysis of the triplet state of dimesitylcarbene. The ground state of dimesitylcarbene is a triplet state, meaning it possesses two unpaired electrons. ESR spectroscopy provides crucial information about the electronic structure and environment of these unpaired electrons.

The ESR spectrum of a triplet carbene is characterized by two key parameters: D and E. The D value is related to the magnetic dipole-dipole interaction between the two unpaired electrons and provides an indication of the separation between them. The E value, when considered in relation to D, offers a measure of the deviation of the carbene's electronic structure from axial symmetry, which can be interpreted in terms of the C-C-C bond angle at the carbene center.

For dimesitylcarbene, ESR studies have confirmed its triplet ground state. The persistence of the ESR signal at low temperatures (e.g., 77 K) indicates the stability of the triplet carbene, a stark contrast to the transient nature of less sterically hindered carbenes. Single-crystal ESR studies, where the orientation of the carbene relative to the magnetic field can be controlled, allow for a detailed mapping of the magnetic properties and a more precise determination of the D and E tensors, further refining the understanding of the carbene's geometry.

Data Table: Representative ESR Parameters for Triplet Carbenes

| Carbene | |D/hc| (cm⁻¹) | |E/hc| (cm⁻¹) | Ground State | | --- | --- | --- | --- | | Dimesitylcarbene | ~0.4 | Low | Triplet | | Diphenylcarbene | ~0.405 | ~0.019 | Triplet | | Fluorenylidene | ~0.406 | ~0.028 | Triplet |

Note: These are approximate values and can vary based on the host matrix and temperature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Intermediates and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for detecting and monitoring the colored and UV-active species involved in this compound chemistry, including the diazo compound itself and the resulting carbene. The absorption of UV or visible light corresponds to the promotion of an electron to a higher energy molecular orbital.

This compound exhibits a characteristic absorption spectrum. Upon photolysis or thermolysis, this absorption disappears and is replaced by new absorptions corresponding to the formation of dimesitylcarbene. The triplet state of dimesitylcarbene has a distinct optical absorption, which has been observed around 330 nm.

This technique is particularly powerful for studying reaction kinetics. By monitoring the decay of the carbene's absorption signal over time, the lifetime and reactivity of the carbene can be determined. For example, laser flash photolysis experiments coupled with UV-Vis detection allow for the direct observation of the triplet carbene and the measurement of its reaction rates with various quenching agents. The change in the UV-Vis spectrum over the course of a reaction can also be used to monitor the formation of products, providing insights into the reaction mechanism.

Data Table: Characteristic UV-Vis Absorptions in this compound Chemistry

Species Approximate λmax (nm) Solvent
This compoundVariesOrganic
Triplet Dimesitylcarbene~330Isopentane-ether glass
Dimesityl KetoneVariesOrganic

Note: λmax values can be influenced by the solvent and substitution on the aromatic rings.

Computational Chemistry Approaches in Dimesityldiazomethane Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for elucidating the fundamental properties of molecules like dimesityldiazomethane. By approximating the electron density, DFT calculations can accurately predict the molecule's ground-state electronic structure and its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

Furthermore, DFT provides a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting the molecule's reactivity, as they govern its ability to donate or accept electrons in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic absorption characteristics.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

ParameterCalculated Value
C-N Bond Length (Å)Data not available in search results
N-N Bond Length (Å)Data not available in search results
C-N-N Bond Angle (°)Data not available in search results
Mesityl Ring Dihedral Angle (°)Data not available in search results

Multiconfigurational Methods for Excited State Analysis and Intersystem Crossing

While DFT is highly effective for ground-state properties, the study of electronically excited states, which are central to photochemical reactions, often requires more advanced computational techniques. Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its extensions, are specifically designed to handle the complexities of molecules with multiple important electronic configurations, a common feature of excited states.

For this compound, these methods are employed to map out the potential energy surfaces of its low-lying singlet and triplet excited states. This allows for a detailed analysis of the electronic transitions that occur upon absorption of light. A key process in the photochemistry of many diazo compounds is intersystem crossing (ISC), a radiationless transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state). researchgate.net

Multiconfigurational calculations can locate the minimum energy crossing points (MECPs) between the singlet and triplet potential energy surfaces. The efficiency of intersystem crossing is highly dependent on the energy and geometry of these crossing points, as well as the strength of the spin-orbit coupling between the two states. Understanding the ISC pathways is critical for explaining the formation of the triplet dimesitylcarbene upon photolysis of this compound.

Prediction of Reaction Pathways and Activation Energies

Computational chemistry provides a powerful means to explore the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. For the photolysis of this compound, theoretical calculations can trace the reaction pathway from the initial photoexcitation to the eventual formation of dimesitylcarbene and dinitrogen.

By identifying the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate the activation energy for each step of the proposed mechanism. The activation energy is a critical kinetic parameter that determines the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction.

Theoretical studies can compare the energetics of different possible reaction pathways, such as concerted versus stepwise mechanisms for the extrusion of N₂. For example, calculations can determine whether the C-N bonds break simultaneously or sequentially. These predictions provide a detailed, atomistic view of the reaction dynamics that can be difficult to obtain through experimental means alone. The insights gained from these calculations are crucial for understanding the factors that control the efficiency and outcome of the photochemical reaction.

Table 2: Calculated Activation Energies for Key Photochemical Steps of a Generic Diazo Compound (Illustrative)

Reaction StepCalculated Activation Energy (kcal/mol)
Singlet Excited State to Triplet State (ISC)Data not available in search results
N₂ Extrusion from Triplet StateData not available in search results

Correlation of Computational Data with Spectroscopic Observations

A crucial aspect of computational chemistry is the ability to connect theoretical predictions with experimental observations. Spectroscopic techniques provide a wealth of information about the structure and electronic properties of molecules, and computational methods can be used to simulate and interpret these spectra.

For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths can be compared directly with the experimentally measured absorption bands. This comparison helps to assign the observed spectral features to specific electronic transitions within the molecule. For instance, TD-DFT can help identify the transitions responsible for the characteristic absorption of diazo compounds.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These computed frequencies can then be compared with experimental infrared (IR) and Raman spectra. The correlation between the calculated and experimental vibrational spectra allows for a detailed assignment of the observed vibrational modes to specific molecular motions, such as the stretching and bending of the C-N-N group or the vibrations of the mesityl rings. This detailed understanding of the vibrational spectrum serves as a powerful confirmation of the calculated molecular structure. The agreement between computed and experimental data provides confidence in the theoretical models used to describe the properties and reactivity of this compound.

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for a Generic Diazo Compound (Illustrative)

Spectroscopic PropertyCalculated ValueExperimental Value
λ_max (UV-Vis) (nm)Data not available in search resultsData not available in search results
C-N Stretch (IR) (cm⁻¹)Data not available in search resultsData not available in search results
N-N Stretch (IR) (cm⁻¹)Data not available in search resultsData not available in search results

Advanced Applications of Dimesityldiazomethane in Organic Synthesis

Precursor for Sterically Hindered Carbene Species in Complex Molecule Synthesis

The photolytic or thermal decomposition of dimesityldiazomethane provides access to dimesitylcarbene, a reactive intermediate whose significant steric bulk prevents bimolecular decomposition pathways, such as dimerization to form tetramesitylethylene, that are common for less hindered carbenes. datapdf.com This characteristic allows for its effective use in the synthesis of complex and sterically congested molecules. The controlled reactivity of dimesitylcarbene enables transformations that are often difficult to achieve with other methods.

The primary utility of dimesitylcarbene in this context is its participation in reactions such as cyclopropanations and insertions. The steric shielding provided by the two mesityl groups dictates the trajectory of its approach to substrates, often resulting in high levels of selectivity. This makes it a valuable tool for creating highly substituted and strained ring systems. Research has shown that dimesitylcarbene, generated from its diazo precursor, can be used to synthesize a variety of complex structures.

Reactant TypeProduct TypeReaction DescriptionKey Feature of Dimesitylcarbene
AlkenesSterically congested cyclopropanesAddition of the carbene across the double bondSteric bulk directs stereoselectivity
AlkynesHighly substituted cyclopropenesAddition of the carbene across the triple bondHindrance prevents side reactions
C-H bondsInsertion productsInsertion of the carbene into a carbon-hydrogen bondHigh energy of triplet state facilitates insertion

This table illustrates the role of dimesitylcarbene as a sterically hindered species in the synthesis of complex molecules.

Role in Atroposelective Synthesis via C-H Activation and Carbene Insertion

Atroposelective synthesis, the selective formation of one atropisomer (stereoisomers resulting from restricted rotation about a single bond), is a significant area of modern organic synthesis. This compound has proven to be an effective reagent in this field through the generation of dimesitylcarbene for intramolecular C-H activation and carbene insertion reactions. researchgate.net

In a molecule containing a this compound moiety and a prochiral biaryl axis, the generation of the carbene can lead to an intramolecular C-H insertion. The steric hindrance of the dimesityl group is instrumental in controlling the facial selectivity of this insertion, thereby leading to the preferential formation of one atropisomer. This methodology has been successfully employed in the synthesis of axially chiral compounds, which are valuable as chiral ligands and are present in various natural products. The rhodium-catalyzed C-H insertion reaction is a notable strategy for achieving highly atroposelective constructions. researchgate.net

Substrate ClassProduct ClassType of TransformationAchieved Selectivity
N-ArylindolocarbazolesAxially Chiral N-N BipyrrolesRhodium-catalyzed C-H bond insertionGood yields and high enantioselectivities. researchgate.net
DiazoenalsFunctionalized 1,4-OxazinesRhodium-catalyzed dienamine activationEfficient synthesis of heterocyclic structures. researchgate.net
Diazonaphthoquinones and anilinesBiaryl atropisomersAsymmetric C(sp²)−H bond insertionModerate to excellent yields with good enantiomeric ratios. researchgate.net

This table summarizes the application of this compound-derived carbenes in atroposelective synthesis, highlighting the types of chiral molecules that can be accessed.

Generation of High-Spin Polycarbenes from Poly(this compound) for Materials Research

Beyond its use in synthesizing discrete molecules, this compound serves as a monomer for the creation of high-spin polycarbenes, which are of interest for their potential applications in materials science, particularly as organic magnets. These polymers consist of repeating units, each bearing a carbene center.

The synthesis involves the polymerization of a this compound derivative, followed by photolysis to generate the polycarbene. The steric bulk of the mesityl groups is critical in this context as it prevents the carbene centers along the polymer chain from reacting with one another. This isolation allows the individual carbene units to maintain their triplet ground state. The magnetic interactions between these high-spin centers can lead to materials with interesting magnetic properties. The structure of the polymer backbone is a key factor in determining the extent of magnetic coupling between the carbene units. Electron paramagnetic resonance (EPR) spectroscopy is a key technique used to study the structure and magnetic properties of these triplet carbenes. datapdf.com

Polymer Precursor TypeResulting Polymeric MaterialPotential ApplicationKey Structural Feature
This compound derivativesHigh-spin polycarbenesOrganic magnetic materialsSterically protected triplet carbene centers
Monomers with diazo functionalitiesConjugated polycarbenesSpintronic devicesExtended π-conjugation for magnetic coupling

This table outlines the use of this compound in the generation of high-spin polycarbenes for materials research.

Q & A

Q. How is dimesityldiazomethane synthesized and characterized in academic research?

this compound is typically synthesized via the reaction of dimesitylketone with hydrazine, followed by oxidation to form the diazo compound. Characterization involves UV-vis spectroscopy to confirm diazo group absorption (λ ≈ 300–400 nm) and ESR spectroscopy to detect carbene intermediates generated upon photolysis . For purity, flash column chromatography (e.g., using silica gel and hexane/ethyl acetate gradients) and recrystallization from methanol are recommended. High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are critical for structural confirmation .

Q. What experimental techniques are used to study the stability of this compound-derived carbenes?

Stability assessments involve matrix isolation at 77 K (in organic glasses like methylcyclohexane) to trap carbenes for spectroscopic analysis (UV-vis, ESR). In solution (e.g., cyclopentane or benzene), laser flash photolysis (LFP) measures carbene lifetimes (e.g., ~200 µs at room temperature) via time-resolved absorption decay kinetics. Control experiments under inert atmospheres (N2_2/Ar) prevent oxygen quenching .

Q. How can researchers ensure reproducibility in this compound photolysis experiments?

Reproducibility requires:

  • Detailed protocols for irradiation conditions (light source wavelength, intensity, exposure time).
  • Consistent solvent degassing (freeze-pump-thaw cycles).
  • Calibration of spectroscopic instruments (e.g., using reference compounds for ESR signal quantification). Raw data (e.g., kinetic traces from LFP) should be archived in supplementary materials, with processed data (e.g., lifetime calculations) in the main text .

Advanced Research Questions

Q. How can laser flash photolysis (LFP) parameters be optimized to study this compound's reaction kinetics?

Key parameters include:

  • Solvent selection : Non-polar solvents (e.g., benzene) minimize carbene quenching compared to polar solvents.
  • Temperature control : Use a thermostatted cell holder to isolate thermal effects on carbene decay rates.
  • Probe wavelength : Match the transient absorption maximum of the carbene (e.g., ~500 nm for dimesitylcarbene).
  • Data averaging : Collect ≥10 traces to improve signal-to-noise ratios. Kinetic models (e.g., pseudo-first-order decay) should be validated against Arrhenius plots for activation energy calculations .

Q. What computational methods validate experimental data on carbene intermediates from this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict carbene geometries, spin states (triplet vs. singlet), and UV-vis absorption spectra. Compare computed ESR parameters (g-tensor, hyperfine couplings) with experimental data to confirm intermediate identity. For kinetic validation, transition state theory (TST) can model carbene decay pathways .

Q. How do steric effects from mesityl groups influence this compound's reactivity in polymer synthesis?

The bulky mesityl groups hinder carbene dimerization, extending its lifetime for controlled polymerization. Sonogashira coupling reactions (e.g., with diynes) can generate polydiazo compounds. Monitor polymerization via gel permeation chromatography (GPC) and 1^1H NMR to track molecular weight distributions and end-group fidelity. Contrast with less sterically hindered analogs (e.g., diphenyldiazomethane) to isolate steric effects .

Q. What strategies resolve contradictions in reported carbene lifetimes across different studies?

Address discrepancies by:

  • Standardizing solvent purity (e.g., HPLC-grade vs. technical grade).
  • Re-evaluating oxygen scavenging methods (e.g., using copper(I) oxide for residual O2_2 removal).
  • Cross-validating lifetime measurements with multiple techniques (LFP, ESR line-broadening analysis). Publish raw datasets and detailed experimental conditions to enable meta-analyses .

Methodological Best Practices

  • Data Presentation : Include processed data (e.g., decay curves, Arrhenius plots) in the main text. Archive raw spectra, chromatograms, and computational input files in supplementary materials .
  • Figures : Limit chemical structures in graphics to 2–3 key intermediates. Use color-coding for reaction pathways (e.g., blue for reactants, red for products) .
  • Literature Review : Prioritize primary sources (e.g., journals like J. Org. Chem.) over commercial databases. Use citation management tools (e.g., Zotero) to track foundational studies on diazo compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.